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Compound of Interest

Compound Name:
2,2-Dimethylpropane-1-sulfonyl

chloride

Cat. No.: B1338599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data for 2,2-dimethylpropane-1-sulfonyl
chloride. Due to the limited availability of experimentally recorded spectra for this specific

compound in public databases, this guide presents predicted data based on established

spectroscopic principles and analysis of analogous compounds. It also includes detailed,

generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data
The structural features of 2,2-dimethylpropane-1-sulfonyl chloride, also known as

neopentylsulfonyl chloride, suggest a distinct spectroscopic signature. The presence of a

neopentyl group results in a high degree of symmetry, which simplifies the expected NMR

spectra. The strong electron-withdrawing nature of the sulfonyl chloride group significantly

influences the chemical shifts of nearby protons and carbons.

Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show two signals, corresponding to the two distinct

proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for 2,2-Dimethylpropane-1-sulfonyl chloride
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-C(H₃)₃ ~1.1 Singlet 9H

-CH₂-SO₂Cl ~3.8 Singlet 2H

The nine protons of the three methyl groups are chemically equivalent due to the free rotation

around the carbon-carbon single bonds and the overall symmetry of the tert-butyl group. This

equivalence leads to a single, sharp signal (a singlet) in the upfield region, characteristic of

shielded alkyl protons. The methylene protons, being directly attached to the electron-

withdrawing sulfonyl chloride group, are significantly deshielded and are therefore expected to

appear at a much lower field as a singlet, as there are no adjacent protons to cause spin-spin

coupling. The chemical shift of the methylene protons in butane-1-sulfonyl chloride is observed

at 3.68 ppm, providing a strong basis for the predicted value in the neopentyl analogue.

Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is expected to exhibit three distinct signals, corresponding to the

three unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2,2-Dimethylpropane-1-sulfonyl chloride

Carbon Predicted Chemical Shift (δ, ppm)

-C(CH₃)₃ ~25

-C(CH₃)₃ ~32

-CH₂-SO₂Cl ~70

The three methyl carbons are equivalent and will produce a single signal in the typical aliphatic

region. The quaternary carbon of the tert-butyl group will also give a single, characteristically

less intense signal. The methylene carbon, being directly bonded to the strongly electron-

withdrawing sulfonyl chloride group, is expected to be significantly deshielded and thus appear

at the lowest field. For comparison, in fluoroalkyl sulfonyl fluorides, the methylene carbon

adjacent to the sulfonyl group appears in the 52.8-65.7 ppm range.
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Predicted IR Spectroscopy Data
The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl

chloride group and the aliphatic C-H bonds.

Table 3: Predicted IR Absorption Frequencies for 2,2-Dimethylpropane-1-sulfonyl chloride

Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Expected Intensity

Asymmetric SO₂ Stretch 1385 - 1365 Strong

Symmetric SO₂ Stretch 1180 - 1160 Strong

C-H Stretch (aliphatic) 2980 - 2870 Medium to Strong

C-H Bend (methyl/methylene) 1470 - 1450 and 1370 - 1360 Medium

S-Cl Stretch ~600 Medium

The most prominent features in the IR spectrum of a sulfonyl chloride are the two strong

absorption bands for the asymmetric and symmetric stretching vibrations of the SO₂ group.[1]

The aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. Bending vibrations for

the methyl and methylene groups are also expected in the fingerprint region. The S-Cl

stretching vibration typically appears in the lower frequency region of the spectrum.

Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of a liquid or solid

organic compound like 2,2-dimethylpropane-1-sulfonyl chloride.

NMR Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of the solid compound or 10-20 µL of the liquid compound in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry

NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual

solvent peak.[2]

2. Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

3. Data Acquisition for ¹H NMR:

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Use a 30° or 45° pulse angle.

Set the relaxation delay (D1) to be at least 1-2 seconds to allow for adequate relaxation of

the protons.

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise

ratio.

4. Data Acquisition for ¹³C NMR:

Set a wider spectral width (e.g., 0 to 220 ppm).

Use a 30° pulse angle with a 4-second acquisition time and no relaxation delay for

compounds up to approximately 350 Daltons.[3]

Employ proton decoupling to simplify the spectrum to single lines for each carbon and to

benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.

Acquire a larger number of scans (hundreds to thousands) due to the low natural abundance

of ¹³C.
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5. Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy
For a Liquid Sample (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile

solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid sample directly onto the center of the ATR crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

For a Solid Sample (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent or translucent pellet.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the spectrum.
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Visualizations
The following diagram illustrates the structure of 2,2-dimethylpropane-1-sulfonyl chloride
and the origin of its distinct spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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